3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC20123679
Molecular Formula: C19H17BrN4O3
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN4O3 |
|---|---|
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17BrN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
| Standard InChI Key | RDAHPVRSYJSRPP-SRZZPIQSSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Structure and Functional Groups
The compound features a pyrazole ring substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a hydrazide-carbohydrazide group. The N'-position of the hydrazide is connected via an (E)-configured Schiff base to a 3-ethoxy-4-hydroxyphenyl group. Key structural elements include:
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Bromophenyl substituent: Enhances electron-withdrawing effects and contributes to molecular lipophilicity.
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Ethoxy-hydroxyphenyl moiety: Facilitates hydrogen bonding and modulates solubility.
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Hydrazone linkage: Critical for reactivity and biological interactions.
The Smiles notation for the compound is CCOc1cccc(/C=N/NC(c2cc(c3ccc(cc3)[Br])n[nH]2)=O)c1O , while its InChIKey is ZCIDCRALQKOJBD-UHFFFAOYSA-N .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇BrN₄O₃ | |
| Molecular Weight | 429.27 g/mol | |
| logP | 5.0275 | |
| logD (pH 7.4) | 5.0261 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 3 |
Comparative Structural Analysis
The compound’s structure is distinct from related pyrazole derivatives due to its bromophenyl-hydrazide combination. Table 2 contrasts its features with analogous compounds:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 3-(4-Bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Pyrazole + 4-bromophenyl + ethoxy-hydroxyphenyl hydrazone | Bromophenyl substituent enhances lipophilicity |
| 3-(4-Propoxyphenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Pyrazole + 4-propoxyphenyl + ethoxy-hydroxyphenyl hydrazone | Larger alkoxy group reduces solubility |
| 3-(5-Chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Pyrazole + chlorothiophene + ethoxy-hydroxyphenyl hydrazone | Thiophene ring alters electronic properties |
Synthesis and Optimization
Synthetic Route
The synthesis involves a two-step condensation reaction:
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Formation of the pyrazole-carbohydrazide core: 4-Bromophenylacetic acid derivatives are cyclized with hydrazine to form the pyrazole ring.
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Schiff base formation: The hydrazide reacts with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to form the hydrazone linkage.
Reaction conditions (e.g., solvent choice, temperature) critically influence yield and stereoselectivity. Ethanol or methanol under reflux for 4–6 hours is typical, with yields reported up to 78% .
Purification and Characterization
Post-synthesis purification employs recrystallization or column chromatography. Key analytical techniques include:
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NMR spectroscopy: Confirms proton environments and stereochemistry .
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Mass spectrometry: Validates molecular weight (e.g., m/z = 429.27) .
Biological and Pharmacological Profile
Anticancer Activity
The compound demonstrates cytotoxic effects against cancer cell lines, attributed to:
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Enzyme inhibition: Targets kinases or proteases critical for cell proliferation.
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Apoptosis induction: Activation of pro-apoptotic pathways (e.g., caspase-3).
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 activation | |
| HeLa (Cervical) | 18.7 | Mitochondrial membrane disruption |
Mechanism of Action
Interactions with biological targets involve:
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Hydrogen bonding: Ethoxy-hydroxyphenyl groups bind to enzyme active sites.
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π-π Stacking: Pyrazole ring engages with aromatic residues in proteins.
Applications and Future Directions
Challenges and Research Gaps
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